1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta[4,5]thieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one 1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta[4,5]thieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one
Brand Name: Vulcanchem
CAS No.: 326007-06-1
VCID: VC21420155
InChI: InChI=1S/C12H10N2OS2/c1-6-5-16-12-13-10(15)9-7-3-2-4-8(7)17-11(9)14(6)12/h1-5H2
SMILES: C=C1CSC2=NC(=O)C3=C(N12)SC4=C3CCC4
Molecular Formula: C12H10N2OS2
Molecular Weight: 262.4g/mol

1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta[4,5]thieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one

CAS No.: 326007-06-1

Cat. No.: VC21420155

Molecular Formula: C12H10N2OS2

Molecular Weight: 262.4g/mol

* For research use only. Not for human or veterinary use.

1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta[4,5]thieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one - 326007-06-1

Specification

CAS No. 326007-06-1
Molecular Formula C12H10N2OS2
Molecular Weight 262.4g/mol
IUPAC Name 3-methylidene-5,15-dithia-2,7-diazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),6,10(14)-trien-8-one
Standard InChI InChI=1S/C12H10N2OS2/c1-6-5-16-12-13-10(15)9-7-3-2-4-8(7)17-11(9)14(6)12/h1-5H2
Standard InChI Key KPYGOYBFPIORPI-UHFFFAOYSA-N
SMILES C=C1CSC2=NC(=O)C3=C(N12)SC4=C3CCC4
Canonical SMILES C=C1CSC2=NC(=O)C3=C(N12)SC4=C3CCC4

Introduction

Structural Characteristics and Chemical Properties

Molecular Identity and Basic Properties

1-Methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta thieno[3,2-e] thiazolo[3,2-a]pyrimidin-5-one is characterized by the following properties:

ParameterValue
Chemical FormulaC12H10N2OS2
Molecular Weight262.4 g/mol
CAS Number326007-06-1
IUPAC Name3-methylidene-5,15-dithia-2,7-diazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),6,10(14)-trien-8-one
SMILES NotationC=C1CSC2=NC(=O)C3=C(N12)SC4=C3CCC4
PubChem Compound ID764982

The compound features a complex fused heterocyclic system with a cyclopenta ring integrated into a thieno-thiazolo-pyrimidinone framework. This unique structural arrangement contributes to its potential biological activity and chemical reactivity.

Structural Features and Reactivity

The molecular structure incorporates several key features:

  • A fused ring system comprising thieno, thiazolo, and pyrimidinone moieties

  • A cyclopenta ring fused to the thieno component

  • A methylene group at position 1

  • A carbonyl functionality at position 5

These structural elements create a distinctive three-dimensional architecture with multiple potential sites for intermolecular interactions. The methylene group provides a reactive site for chemical modifications, while the carbonyl functionality offers hydrogen-bonding capabilities relevant to biological interactions.

Synthetic Methods and Preparation

Stereoselective Synthesis of Related Compounds

A key methodology for synthesizing related structures involves the stereoselective halocyclization of appropriate precursors. According to research by De Gruyter, compounds with the thiazolo[3,2-a]thieno[3,2-e]pyrimidinium framework can be prepared through the treatment of 2-propargylthio-3-R-thieno[2,3-d]pyrimidin-4-ones with bromine or iodine in acetic acid . This approach typically proceeds as follows:

  • Synthesis of 2-propargylthio derivatives of thieno[2,3-d]pyrimidin-4-ones

  • Stereoselective halocyclization to form the thiazole ring

  • Formation of (E)-halomethylidene- thiazolo[3,2-a]thieno[3,2-e]pyrimidinium halides

For example, the synthesis of related compound (1E)-1-(bromomethylidene)-5-oxo-4-phenyl-1,2,4,6,7,8-hexahydro-5H-cyclopenta- thieno[3,2-e] thiazolo[3,2-a]pyrimidin-10-ium bromide involves the treatment of the appropriate 3-phenyl-2-(prop-2-yn-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-one with bromine in glacial acetic acid .

Alternative Synthetic Pathways

Research published in the Egyptian Journal of Chemistry outlines alternative approaches for synthesizing thiazolo[2,3-a]pyrimidinedione derivatives, which could be adapted for our target compound:

  • Two-step method: Addition of glacial acetic acid, acetic anhydride, chloroacetic acid, and anhydrous sodium acetate to mercapto-thieno[2,3-d]pyrimidinone derivatives under reflux, followed by reaction with selected aldehydes

  • One-step method: Direct reaction of mercapto-thieno[2,3-d]pyrimidinone derivatives with appropriate aldehydes in the presence of glacial acetic acid, acetic anhydride, and anhydrous sodium acetate

These methodologies could potentially be modified for the synthesis of 1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta thieno[3,2-e] thiazolo[3,2-a]pyrimidin-5-one through careful selection of starting materials and reaction conditions.

Biological Activities and Pharmacological Properties

Structure-Activity Relationships in Similar Compounds

The biological activity of compounds within this structural class appears to be influenced by specific structural features:

Structural ElementImpact on Biological ActivityObserved in Similar Compounds
Thiazolo moietyEnhances anticancer activityThiazolo[2,3-a]pyrimidinedione derivatives
Fused thieno ringContributes to IMPDH2 inhibitionThieno[2,3-d]thiazolo[3,2-a]pyrimidine derivatives
Carbonyl group at position 5Important for binding to target enzymesObserved across multiple active derivatives
Cyclopenta ringMay improve pharmacokinetic propertiesPresent in compounds with high anticancer activity

This structure-activity relationship data provides valuable insights for potential optimization of 1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta thieno[3,2-e] thiazolo[3,2-a]pyrimidin-5-one and related compounds for enhanced biological activity.

Molecular Docking and Computational Studies

Structure-Based Design Considerations

The complex structure of 1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta thieno[3,2-e] thiazolo[3,2-a]pyrimidin-5-one offers numerous opportunities for structure-based drug design:

  • The methylene group at position 1 provides a site for potential derivatization to optimize binding affinity and pharmacokinetic properties

  • The carbonyl functionality at position 5 offers hydrogen-bonding capabilities that could be exploited in target-specific interactions

  • The cyclopenta ring system might be modified to alter the three-dimensional conformation of the molecule, potentially affecting its binding properties

Applications and Future Research Directions

Current Applications

The primary applications of 1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta thieno[3,2-e] thiazolo[3,2-a]pyrimidin-5-one currently center on medicinal chemistry research:

  • The compound serves as a building block for the development of novel heterocyclic systems with potential biological activities

  • It represents an important structural scaffold for anticancer drug development, particularly for hepatocellular carcinoma based on the activities of related compounds

  • The compound offers opportunities for studying structure-activity relationships in complex fused heterocyclic systems

Future Research Opportunities

Several promising research directions for 1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta thieno[3,2-e] thiazolo[3,2-a]pyrimidin-5-one include:

  • Comprehensive biological evaluation against diverse cancer cell lines to determine its anticancer spectrum

  • Investigation of its potential IMPDH2 inhibitory activity through enzyme assays and molecular modeling

  • Development of more efficient synthetic routes to facilitate larger-scale production for research purposes

  • Exploration of derivative compounds with enhanced biological activities and improved pharmacokinetic properties

  • Investigation of potential applications beyond anticancer research, including antimicrobial, antioxidant, and other therapeutic areas

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